Omadacycline Hydrochloride vs. Tigecycline: Superior Clinical Safety in Severe Pneumonia
In a retrospective cohort study of 80 patients with severe pneumonia caused by carbapenem-resistant Gram-negative bacilli (CRGNB), omadacycline demonstrated a significantly higher clinical efficacy rate (72.09%) compared to tigecycline (43.24%), with a p-value of 0.012 [1]. Crucially, the incidence of adverse events was markedly lower for omadacycline (4.65%) versus tigecycline (24.32%), with a p-value of 0.020 [1]. This demonstrates a superior safety and efficacy profile in a real-world clinical setting.
| Evidence Dimension | Clinical Efficacy and Adverse Event Incidence |
|---|---|
| Target Compound Data | Clinical efficacy: 72.09%; Adverse events: 4.65% |
| Comparator Or Baseline | Tigecycline: Clinical efficacy: 43.24%; Adverse events: 24.32% |
| Quantified Difference | Higher efficacy (+28.85 percentage points); Lower adverse events (-19.67 percentage points) |
| Conditions | Retrospective cohort study in ICU patients with CRGNB-associated severe pneumonia; IV administration; n=43 (omadacycline), n=37 (tigecycline). |
Why This Matters
For procurement, this evidence supports the selection of omadacycline over tigecycline for treating CRGNB-associated severe pneumonia, prioritizing patient safety and potentially reducing costs associated with managing adverse events.
- [1] Zhang Y, Wang F, Wang M, et al. Clinical Efficacy and Safety of Omadacycline Versus Tigecycline in Treating Severe Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacilli: A Retrospective Cohort Study. Infection and Drug Resistance. 2025;18:4699-4710. View Source
